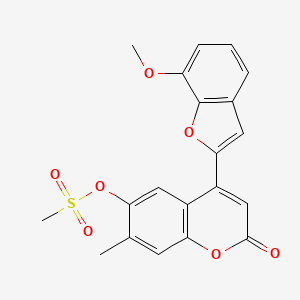

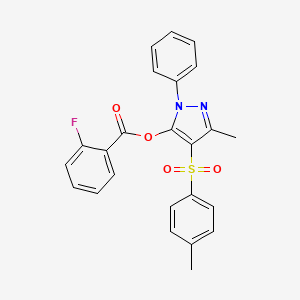

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

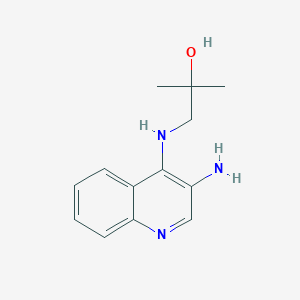

The compound "4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate" is a chemically synthesized molecule that appears to be related to the family of benzofurans and chromenes, which are known for their diverse biological activities. The methanesulfonate group suggests potential solubility and reactivity characteristics that could be beneficial in pharmaceutical applications.

Synthesis Analysis

The synthesis of related benzofuran compounds has been demonstrated through a radical addition cascade cyclization of 1,6-enynes with DMSO under transition-metal-free conditions . This method provides a direct route to construct methylsulfonylated and carbonylated benzofurans, which could potentially be adapted to synthesize the compound . Additionally, the synthesis of substituted furo[3,2-g]chromene-9-sulfonate derivatives has been reported, which involves the treatment of visnagin-9-sulphonyl esters with secondary amines . These methods highlight the potential synthetic pathways that could be employed to create the compound of interest.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with substituents affecting the overall geometry and electronic distribution. For instance, in a related compound, the methylsulfinyl substituent was found to be on the opposite side of the mean plane through the benzofuran fragment, indicating steric considerations in the molecular conformation . Such structural analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The presence of a methanesulfonate group in the compound suggests that it could undergo reactions typical of sulfonates, such as substitution or elimination. Methanesulfonic acid has been used in the reductive ring-opening of O-benzylidene acetals, indicating that methanesulfonate groups can participate in reductive processes . This reactivity could be relevant when considering the chemical transformations that the compound might undergo.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate" are not directly reported, the properties of related compounds can provide insights. Benzofuran and chromene derivatives often exhibit a range of biological activities, and their physical properties such as solubility, melting point, and stability are influenced by their functional groups . The methanesulfonate group is likely to enhance the solubility in polar solvents, which is advantageous for biological applications.

Applications De Recherche Scientifique

Synthesis and Spectral Analysis : A study by Halim & Ibrahim (2022) on the synthesis and analysis of a related compound demonstrates the process of ring opening followed by ring closure reactions, providing insight into the chemical structure, electronic absorption spectra, and thermodynamic parameters. This research highlights the compound's stability and potential for applications based on its spectral and quantum studies.

Photochemical Transformations : Research by Cristol, Aeling, & Heng (1987) on photochemical transformations involving methanesulfonate groups offers insight into the reactivity and photoactive properties of such compounds. This study sheds light on the potential for photochemical applications, including material science and photoinduced reactions.

Microwave-assisted Synthesis : Qi et al. (2014) demonstrated the microwave-assisted, methanesulfonic acid-catalyzed synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones). This research highlights the efficiency of methanesulfonic acid as a catalyst, suggesting applications in rapid and energy-efficient synthesis processes for related chemical structures.

Antibacterial Effects : A study by Behrami & Dobroshi (2019) on the synthesis of new derivatives of 4-hydroxy-chromen-2-one and their antibacterial effects points to the potential biomedical applications of related compounds. This research explores the antibacterial activity of synthesized compounds, providing a foundation for further exploration in drug discovery and antimicrobial agents.

Chemical Degradation and Adsorption : McAuliffe & Appleby (1984) investigated the activity loss of ethofumesate in dry soil by chemical degradation and adsorption. Although focused on a specific herbicide, this study offers valuable insights into the environmental behavior and stability of chemically related compounds, relevant for environmental science and agrochemical research.

Propriétés

IUPAC Name |

[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7S/c1-11-7-17-13(9-16(11)27-28(3,22)23)14(10-19(21)25-17)18-8-12-5-4-6-15(24-2)20(12)26-18/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPGAFNXHJTDKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OS(=O)(=O)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526453.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2526462.png)

![ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B2526465.png)

![2-[3-Benzyl-2,6-dioxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetic acid](/img/structure/B2526466.png)

![4-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2526467.png)